Cas no 5263-87-6 (6-Methoxyquinoline)
6-Methoxyquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Methoxyquinoline
- methyl 6-quinolyl ether
- 6--methoxyquinoline
- 6-methoxyquinolone
- Methyl-6-quinolyl ether
- p-Quinanisole
- Quinoline,6-methoxy
- Quinoline, 6-methoxy-
- 6-Methoxy-quinoline
- HFDLDPJYCIEXJP-UHFFFAOYSA-N
- 5S1U3125AD
- 6-methoxy quinoline
- PubChem5917
- KSC177A6L
- WLN: T66 BNJ HO1
- NSC1954
- STR09836
- STL352112
- BDBM50047014
- BBL027610
- AN-8
- 5263-87-6
- EINECS 226-077-2
- CHEBI:72822
- FS-3598
- SY012831
- Q27140168
- 6-Methoxyquinoline, 98%
- FEMA NO. 4640
- NSC 1954
- AI3-16316
- NSC-1954
- MFCD00006800
- A26233
- FT-0621202
- HY-W017232
- AC-37038
- DTXSID9063746
- UNII-5S1U3125AD
- Z166628264
- SCHEMBL12015264
- H10211
- InChI=1/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H
- SB67501
- EN300-23867
- AMY21891
- W-105808
- AKOS000121104
- SCHEMBL219324
- CHEMBL15200
- AC-18179
- CS-W017948
- NS00014569
- 6-methoxyquinolin
- M0891
- Quinoline, 6methoxy
- DB-029317
- Methyl 6quinolyl ether
- DTXCID0041224
-
- MDL: MFCD00006800
- Inchi: 1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3
- InChI Key: HFDLDPJYCIEXJP-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2C(=CC=CN=2)C=1
- BRN: 115244
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068414
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 22.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.15 g/mL at 20 °C(lit.)
- Melting Point: 18-20 °C (lit.)
- Boiling Point: 140-146 °C/15 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.625(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 22.12000
- LogP: 2.24340
- Solubility: Insoluble.
- Sensitiveness: Light Sensitive
- FEMA: 4640 | 6-METHOXYQUINOLINE
- pka: 5.03(at 20℃)
6-Methoxyquinoline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S23-S24/25
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- Safety Term:S24/25
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
6-Methoxyquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 183067-25G |
6-Methoxyquinoline |
5263-87-6 | 25g |
¥1003.41 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 183067-100G |
6-Methoxyquinoline |
5263-87-6 | 100g |
¥2818.84 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813175-100g |
6-methoxyquinoline |
5263-87-6 | 96% | 100g |
1,368.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0891-25G |
6-Methoxyquinoline |
5263-87-6 | >97.0%(GC)(T) | 25g |
¥520.00 | 2024-04-16 | |
| Fluorochem | 219254-5g |
6-Methoxyquinoline |
5263-87-6 | 95% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 219254-10g |
6-Methoxyquinoline |
5263-87-6 | 95% | 10g |
£26.00 | 2022-03-01 | |
| Fluorochem | 219254-25g |
6-Methoxyquinoline |
5263-87-6 | 95% | 25g |
£52.00 | 2022-03-01 | |
| Fluorochem | 219254-100g |
6-Methoxyquinoline |
5263-87-6 | 95% | 100g |
£169.00 | 2022-03-01 | |
| TRC | M267400-5g |
6-Methoxyquinoline |
5263-87-6 | 5g |
$64.00 | 2023-05-18 | ||
| TRC | M267400-10 g |
6-Methoxyquinoline |
5263-87-6 | 10g |
55.00 | 2021-08-03 |
6-Methoxyquinoline Suppliers
6-Methoxyquinoline Related Literature
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1. 467. 6-Methoxy-8-(ω-piperazin-1′-ylalkylamino)quinolinesP. A. Barrett,A. G. Caldwell,L. P. Walls J. Chem. Soc. 1961 2404
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Oleksandr Shkurenko,Kinga Suwinska,Anthony W. Coleman CrystEngComm 2008 10 821
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Kyoungmi Lee,Hongkun Lin,Klavs F. Jensen React. Chem. Eng. 2017 2 696
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Geumwoo Lee,Jeong-Hee Lee,Jaeyong Lee,Min Woo Ha,Mi-hyun Kim,Suckchang Hong,Hyeung-geun Park Org. Chem. Front. 2022 9 4902
-
5. Formula index
Additional information on 6-Methoxyquinoline
Professional Introduction to 6-Methoxyquinoline (CAS No. 5263-87-6)
6-Methoxyquinoline, with the chemical formula C9H7NO, is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by a benzene ring fused to a pyridine ring, with a methoxy group (-OCH3) attached to the 6-position of the quinoline ring. The CAS number 5263-87-6 uniquely identifies this substance in chemical databases and literature, underscoring its significance in various scientific and industrial applications.
The structural features of 6-Methoxyquinoline make it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo diverse chemical reactions, such as alkylation, acylation, and cyclization, allows for the creation of more complex molecules. These properties have positioned it as a valuable building block in the development of novel compounds.
In recent years, 6-Methoxyquinoline has garnered significant attention due to its potential biological activities. Research has demonstrated its efficacy in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The methoxy group in its structure enhances its solubility and bioavailability, making it an attractive candidate for drug design.
One of the most compelling areas of research involving 6-Methoxyquinoline is its role in anticancer therapy. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. For instance, certain analogs have been found to disrupt microtubule formation, leading to apoptosis in tumor cells. These findings have opened new avenues for developing targeted cancer treatments.
The antimicrobial properties of 6-Methoxyquinoline have also been extensively explored. Its ability to interfere with bacterial and fungal cell membranes has been linked to its mechanism of action against pathogens. This makes it a promising candidate for developing novel antibiotics and antifungal agents, particularly in the face of growing antibiotic resistance.
In addition to its biological activities, 6-Methoxyquinoline has found applications in material science. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Researchers have leveraged its ability to absorb light across a broad spectrum to develop more efficient photovoltaic devices and optoelectronic materials.
The synthesis of 6-Methoxyquinoline can be achieved through several routes, each with distinct advantages depending on the desired purity and yield. One common method involves the methylation of quinoline derivatives using dimethyl sulfate or methyl iodide in the presence of a base catalyst. Another approach utilizes palladium-catalyzed cross-coupling reactions, which offer high selectivity and mild reaction conditions.
The industrial production of 6-Methoxyquinoline requires careful optimization to ensure cost-effectiveness and environmental sustainability. Continuous flow chemistry has emerged as a promising technique for this purpose, allowing for precise control over reaction parameters and reducing waste generation. Such advancements are crucial for scaling up production while adhering to green chemistry principles.
The analytical characterization of 6-Methoxyquinoline relies on sophisticated techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed insights into the compound's structure and purity, ensuring that it meets stringent quality standards for pharmaceutical and industrial applications.
The future prospects for research on 6-Methoxyquinoline are vast and exciting. Ongoing studies are exploring its potential role in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where its ability to cross the blood-brain barrier could be exploited for therapeutic purposes. Additionally, efforts are underway to develop more sustainable synthetic routes that minimize environmental impact.
In conclusion, 6-Methoxyquinoline (CAS No. 5263-87-6) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural versatility, coupled with its biological activities, makes it an invaluable asset in drug discovery and material science. As research continues to uncover new applications for this compound, its importance is only set to grow.
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